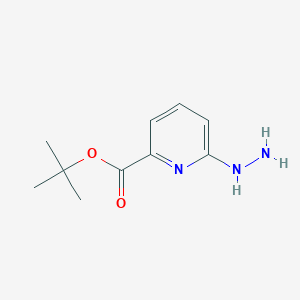
Tert-butyl 6-hydrazinylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl 6-hydrazinylpyridine-2-carboxylate involves several steps. One common method includes the reaction of tert-butyl 2-hydrazinylpyridine-3-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
Tert-butyl 6-hydrazinylpyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can lead to hydrazine derivatives.
Scientific Research Applications
Tert-butyl 6-hydrazinylpyridine-2-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be explored for its potential therapeutic properties, including its role as an intermediate in drug development. Additionally, this compound can be used in industrial applications where specific chemical properties are required.
Mechanism of Action
The mechanism of action of tert-butyl 6-hydrazinylpyridine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the context of its use, such as in therapeutic applications or chemical synthesis.
Comparison with Similar Compounds
Tert-butyl 6-hydrazinylpyridine-2-carboxylate can be compared with similar compounds like tert-butyl 2-hydrazinylpyridine-3-carboxylate . While both compounds share structural similarities, their chemical properties and reactivity may differ, making each unique for specific applications. Other similar compounds include tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate and tert-butyl 2-oxopyrrolidine-1-carboxylate .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl 6-hydrazinylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-8(12-7)13-11/h4-6H,11H2,1-3H3,(H,12,13) |
InChI Key |
LIFOVOHKFSFTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


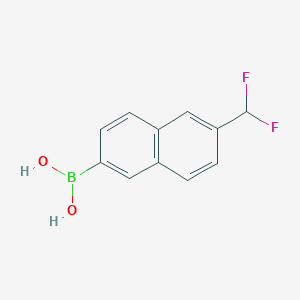
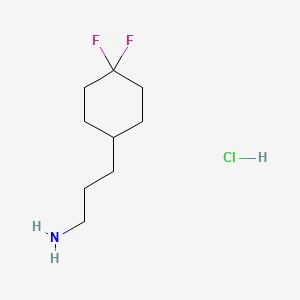
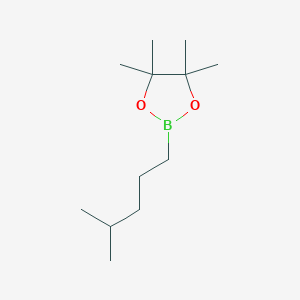
![9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide](/img/structure/B13466045.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)
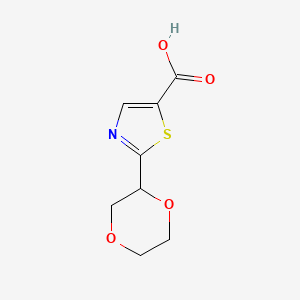
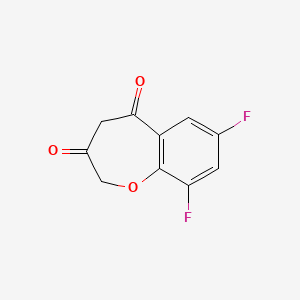
![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)
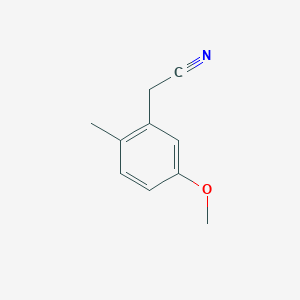
![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
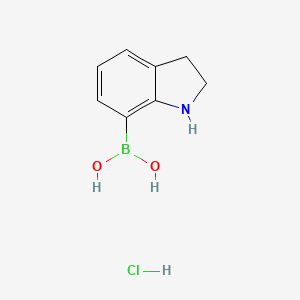
![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine](/img/structure/B13466105.png)

